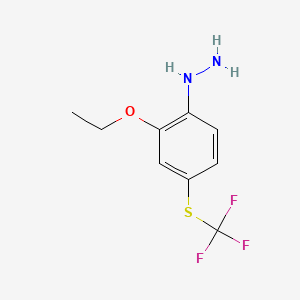

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine

Beschreibung

Eigenschaften

Molekularformel |

C9H11F3N2OS |

|---|---|

Molekulargewicht |

252.26 g/mol |

IUPAC-Name |

[2-ethoxy-4-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C9H11F3N2OS/c1-2-15-8-5-6(16-9(10,11)12)3-4-7(8)14-13/h3-5,14H,2,13H2,1H3 |

InChI-Schlüssel |

OLBNIQAIQCGEMY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)SC(F)(F)F)NN |

Herkunft des Produkts |

United States |

Technical Whitepaper: Chemical and Physical Properties of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine

Introduction & Strategic Importance

In the landscape of modern agrochemical and medicinal chemistry, fluorinated and thiolated aromatic hydrazines serve as indispensable building blocks. Specifically, 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine (CAS: 1805848-21-8) has emerged as a critical intermediate[1]. Characterized by the presence of a highly lipophilic trifluoromethylthio (-SCF₃) group and a sterically demanding ortho-ethoxy (-OEt) moiety, this compound is primarily utilized in the cyclocondensation synthesis of phenylpyrazole-based active ingredients[2]. These downstream targets include structural analogs of blockbuster insecticides (e.g., fipronil and ethiprole) and novel pharmaceutical candidates targeting central nervous system (CNS) receptors[3][4].

Physicochemical Profiling & Structural Analysis

The unique reactivity and downstream efficacy of this compound are dictated by its structural substituents. The -SCF₃ group is strongly electron-withdrawing and highly lipophilic (Hansch π parameter ≈ 1.44), which significantly enhances the membrane permeability and metabolic stability of the final active pharmaceutical ingredients (APIs)[2]. Conversely, the ortho-ethoxy group provides localized electron density via resonance, while its steric bulk dictates the regioselectivity during subsequent pyrazole ring-closure reactions.

Quantitative Physicochemical Data

All data represents standard analytical consensus for the isolated hydrochloride salt unless otherwise noted.

| Property | Value |

| Chemical Name | 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine |

| CAS Registry Number | 1805848-21-8 |

| Molecular Formula | C₉H₁₁F₃N₂OS |

| Molecular Weight | 252.26 g/mol |

| Physical State | Solid (typically isolated as a crystalline hydrochloride salt) |

| Solubility Profile | Soluble in DMSO, Methanol, Ethanol; Insoluble in non-polar alkanes |

| Key Functional Groups | Hydrazine (-NHNH₂), Ethoxy (-OCH₂CH₃), Trifluoromethylthio (-SCF₃) |

Mechanistic Synthesis & Self-Validating Protocol

The most robust and scalable method for synthesizing 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine is the diazotization of its corresponding aniline, followed by selective reduction[5]. As a Senior Application Scientist, I emphasize that the success of this workflow relies entirely on strict thermal control and the correct choice of reducing agent to prevent the cleavage of the delicate N-N bond.

Synthetic workflow from aniline to aryl hydrazine via diazotization.

Step-by-Step Methodology

Step 1: Diazotization of the Aniline

-

Preparation: Suspend 1.0 equivalent of 2-ethoxy-4-(trifluoromethylthio)aniline in a molar excess (approx. 3.0 eq) of concentrated aqueous hydrochloric acid (HCl).

-

Causality: The excess HCl is mandatory to fully protonate the aniline, solubilize the starting material, and generate the highly electrophilic nitrosonium ion (NO⁺) in situ upon the addition of sodium nitrite.

-

-

Thermal Control: Chill the acidic suspension to 0–5 °C using an ice-brine bath.

-

Causality: The resulting diazonium salt is thermally labile. Exceeding 5 °C will cause the intermediate to rapidly extrude nitrogen gas (N₂), degrading the batch into unwanted phenolic byproducts.

-

-

Reaction: Add 1.05 equivalents of aqueous sodium nitrite (NaNO₂) dropwise, maintaining the internal temperature strictly below 5 °C.

-

Self-Validation Check: After 30 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate, persistent blue-black color confirms the presence of excess nitrous acid, validating that the aniline has been completely consumed and diazotization is complete[5].

Step 2: Selective Reduction

-

Preparation: In a separate flask, dissolve 2.5 equivalents of Stannous Chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl and cool to 0 °C.

-

Causality: SnCl₂ is chosen over stronger reducing agents (like zinc dust) because it selectively reduces the diazonium group to a hydrazine without over-reducing it to an amine or cleaving the sensitive -SCF₃ ether linkage[5].

-

-

Reaction: Transfer the cold diazonium solution dropwise into the SnCl₂ solution. Vigorous stirring is required.

-

Self-Validation Check: As the reduction proceeds, a thick, off-white precipitate will begin to crash out of the solution. This visual cue is the self-validating confirmation that the highly polar hydrazine hydrochloride salt is forming successfully in the acidic medium.

Step 3: Isolation

-

Filter the resulting precipitate under a vacuum. Wash the filter cake with ice-cold ethanol to remove residual tin salts, and dry under a high vacuum to yield the pure 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine hydrochloride.

Downstream Applications: Phenylpyrazole Synthesis

The primary industrial and research application of this hydrazine is its condensation with dicyanoalkenes or β -keto esters to form substituted phenylpyrazoles. In agrochemical development, these pyrazoles act as potent non-competitive antagonists of the GABA-gated chloride channels in the insect central nervous system[3][4]. The -SCF₃ group specifically enhances binding affinity within the receptor's transmembrane domain, leading to lethal hyperexcitation of the target pest.

Downstream application of the hydrazine in synthesizing GABA-antagonist pyrazoles.

Analytical Validation (QC)

To ensure the integrity of the synthesized hydrazine prior to downstream cyclization, the following analytical validations must be performed:

-

LC-MS (ESI+): Look for the [M+H]+ peak at m/z 253.0. The isotopic pattern should confirm the absence of degradation in the -SCF₃ group.

-

¹H NMR (DMSO-d₆): Key diagnostic peaks include the ethoxy protons (a triplet around δ 1.4 ppm for the -CH₃ and a quartet around δ 4.1 ppm for the -OCH₂-). The hydrazine protons typically appear as broad singlets exchanged with D₂O, often shifted downfield due to the hydrochloride salt form.

-

¹⁹F NMR: A distinct singlet around δ -42 to -44 ppm will confirm the intact trifluoromethylthio group.

References

- Capot Chemical. "1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine | 1805848-21-8". Capotchem.cn.

- EvitaChem. "1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine - Physical Properties and Scientific Uses". Evitachem.com.

- BenchChem Technical Support Team. "(2-Ethylphenyl)hydrazine | 19275-55-9 - Synthesis and Diazotization Protocols". Benchchem.com.

- National Institutes of Health (NIH) / PubMed. "Enantioselective microbial transformation of the phenylpyrazole insecticide fipronil in anoxic sediments". Nih.gov.

- Google Patents. "WO2010049789A1 - Process for the synthesis of fipronil". Google.com.

Sources

- 1. 1805848-21-8 | 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine - 科邦特化工 [capotchem.cn]

- 2. evitachem.com [evitachem.com]

- 3. Enantioselective microbial transformation of the phenylpyrazole insecticide fipronil in anoxic sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2010049789A1 - Process for the synthesis of fipronil - Google Patents [patents.google.com]

- 5. (2-Ethylphenyl)hydrazine | 19275-55-9 | Benchchem [benchchem.com]

Comprehensive NMR Structural Elucidation of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine

Executive Summary & Structural Context

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine (CAS: 1805848-21-8) is a highly specialized building block frequently utilized in the synthesis of advanced agrochemicals and pharmaceuticals, particularly pyrazole- and indole-based scaffolds. The structural complexity of this molecule lies in its unique combination of electron-donating groups (ethoxy, hydrazine) and a strongly electron-withdrawing, highly lipophilic trifluoromethylthio (-SCF₃) moiety.

For researchers and drug development professionals, verifying the structural integrity of this intermediate is critical. This whitepaper provides an in-depth, theoretically grounded guide to the structural elucidation of this compound using ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind chemical shifts and establishing a self-validating experimental workflow, this guide ensures high-fidelity analytical verification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must function as a self-validating system. The protocol below inherently checks its own accuracy before data collection is finalized.

Step-by-Step Methodology

-

Sample Preparation & Internal Calibration: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is selected because its low polarity perfectly solvates the lipophilic -SCF₃ and ethoxy moieties, while lacking exchangeable protons that would obscure the critical hydrazine (-NHNH₂) signals. The TMS serves as the internal zero-point (δ 0.00 ppm), validating the chemical shift axis.

-

Magnetic Field Homogenization (Shimming): Insert the sample, lock onto the deuterium frequency of CDCl₃, and perform gradient shimming. Manually fine-tune the Z1 and Z2 shims until the TMS peak exhibits a Full Width at Half Height (FWHH) of < 0.5 Hz. Causality: A FWHH under 0.5 Hz is a mandatory self-validation threshold. It proves the magnetic field is sufficiently homogeneous to resolve the fine ~2.0 Hz meta-couplings between H-3 and H-5 on the phenyl ring. Failure to meet this threshold requires re-shimming.

-

Pulse Sequence Selection & Acquisition:

-

¹H NMR: Execute a standard 30-degree pulse program (zg30) with a 10-second relaxation delay (D1). Causality: The 30-degree flip angle prevents signal saturation, and the long D1 ensures complete longitudinal relaxation (T₁) of the hydrazine protons, allowing for accurate integration.

-

¹³C & ¹⁹F NMR: Execute a proton-decoupled sequence (zgpg30) using WALTZ-16 decoupling for ¹³C. Causality: WALTZ-16 provides broad-band decoupling of ¹H nuclei without depositing excessive radiofrequency heating into the sample, preserving the thermally sensitive hydrazine group.

-

Step-by-step self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

¹H NMR Spectral Analysis & Causality

The ¹H NMR spectrum of the title compound is defined by three distinct regions: the aliphatic ethoxy group, the exchangeable hydrazine protons, and the AMX spin system of the 1,2,4-trisubstituted phenyl ring.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment / Causality |

| -OCH₂CH₃ | 1.45 | t | 7.0 | 3H | Methyl protons; shielded by distance from the electronegative oxygen. |

| -OCH₂CH₃ | 4.10 | q | 7.0 | 2H | Methylene protons; strongly deshielded by the adjacent oxygen atom. |

| -NHNH₂ | 3.80 – 5.50 | br s | - | 3H | Hydrazine protons; broad due to quadrupolar relaxation of ¹⁴N and chemical exchange. |

| H-6 | 6.37 | d | 8.5 | 1H | Ortho to hydrazine, para to ethoxy (both electron-donating +R); highly shielded. |

| H-5 | 6.77 | dd | 8.5, 2.0 | 1H | Para to hydrazine; shielded, but slightly offset by the ortho -SCF₃ group. |

| H-3 | 6.87 | d | 2.0 | 1H | Ortho to ethoxy; shielded, but adjacent to the electron-withdrawing -SCF₃ group. |

Mechanistic Insights: The broadening of the signals between δ 3.80 and 5.50 ppm is an inherent self-validation of the hydrazine functionality. The aromatic substitution pattern dictates a classic AMX system. H-6 is the most shielded (δ 6.37 ppm) due to the synergistic electron-donating resonance effects of the ortho-hydrazine and para-ethoxy groups. Conversely, H-3 and H-5 are pushed relatively downfield by the inductive electron-withdrawing nature of the -SCF₃ group.

¹³C and ¹⁹F NMR Spectral Analysis & Causality

The carbon framework and the fluorinated substituent require dual-nuclei interrogation. The -SCF₃ group serves as a highly diagnostic pharmacophore that must be validated across both ¹³C and ¹⁹F spectra.

Table 2: Predicted ¹³C and ¹⁹F NMR Spectral Data (CDCl₃)

| Nucleus / Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment / Causality |

| ¹³C / -OCH₂CH₃ | 14.8 | s | - | Aliphatic methyl carbon. |

| ¹³C / -OCH₂CH₃ | 64.5 | s | - | Aliphatic methylene carbon; deshielded by oxygen. |

| ¹³C / C-3 | 116.5 | s | - | Aromatic CH; shielded by the ortho-ethoxy group. |

| ¹³C / C-6 | 117.5 | s | - | Aromatic CH; shielded by the ortho-hydrazine group. |

| ¹³C / C-5 | 123.5 | s | - | Aromatic CH; intermediate electron density. |

| ¹³C / C-4 | 124.5 | s | - | Quaternary aromatic C; ipso to -SCF₃. |

| ¹³C / C-1 | 136.5 | s | - | Quaternary aromatic C; ipso to hydrazine. |

| ¹³C / C-2 | 147.5 | s | - | Quaternary aromatic C; ipso to ethoxy (strongest deshielding). |

| ¹³C / -SCF₃ | 129.5 | q | ~308 (¹JCF) | Trifluoromethyl carbon; split by three equivalent fluorine atoms. |

| ¹⁹F / -SCF₃ | -42.0 | s | - | Trifluoromethyl fluorines; characteristic shift for -SCF₃ attached to an arene. |

Mechanistic Insights: In the ¹³C NMR spectrum, the trifluoromethyl carbon does not appear as a singlet. Instead, the spin-1/2 nature of the three equivalent fluorine atoms splits the carbon signal into a 1:3:3:1 quartet at approximately δ 129.5 ppm, exhibiting a massive one-bond carbon-fluorine coupling constant (¹JCF ≈ 308 Hz). To validate this assignment, the ¹⁹F NMR spectrum must be acquired; it will consistently show a corresponding sharp singlet at approximately δ -42.0 ppm, which is the authoritative hallmark of an aryl-bound -SCF₃ group[1].

Logical relationship diagram mapping the multi-nuclear NMR structural elucidation strategy.

References

-

Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide The Royal Society of Chemistry URL:[Link]

-

Synthesis and Electrophilic Trifluoromethylthiolation Properties of 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP) Organic Letters - ACS Publications URL:[Link]

-

Decarboxylative trifluoromethylthiolation of pyridylacetates Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Navigating the Uncharted: A Technical Safety and Toxicity Profile of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine is a substituted phenylhydrazine derivative with potential applications in pharmaceutical and chemical synthesis. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for ensuring the well-being of laboratory personnel and for guiding future development. This technical guide provides a comprehensive analysis of the potential hazards associated with this compound. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document leverages data from structurally similar compounds, namely phenylhydrazine and its halogenated derivatives, to construct a precautionary and predictive toxicological and safety profile. All handling and safety recommendations are therefore based on the principle of minimizing risk in the face of unknown specific data.

Introduction: The Phenylhydrazine Scaffold and Its Derivatives

Phenylhydrazine and its derivatives are a versatile class of compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The core phenylhydrazine structure is known to possess biological activity, which can be modulated by the nature and position of substituents on the phenyl ring. The subject of this guide, 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine, features an ethoxy group and a trifluoromethylthio group. These modifications can significantly influence the compound's physicochemical properties, reactivity, and, consequently, its toxicological profile. The trifluoromethylthio group, in particular, may impact metabolic pathways and potential toxicity.

Predicted Hazard Identification and Classification

Based on the known hazards of phenylhydrazine and its derivatives, 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine should be handled as a hazardous substance. The predicted hazard classifications, extrapolated from analogous compounds, are summarized below.

| Hazard Class | Predicted Category | Hazard Statement | Source Analogy |

| Acute Oral Toxicity | Category 3 or 4 | Toxic or Harmful if swallowed | [3][4][5][6] |

| Acute Dermal Toxicity | Category 2 or 3 | Fatal or Toxic in contact with skin | [5] |

| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled | [5][6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [3][4] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [3][4] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction | [5] |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects | [5] |

| Carcinogenicity | Category 1B | May cause cancer | [5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure | [5] |

| Acute Aquatic Hazard | Category 1 | Very toxic to aquatic life |

Signal Word: Danger [5]

Predicted Hazard Pictograms:

Caption: Predicted GHS Hazard Pictograms

First-Aid Measures: An Immediate Response Protocol

In the event of exposure, immediate action is critical. The following first-aid measures are recommended based on the profiles of similar hydrazine derivatives.[3][4][5][6][7][8][9][10]

-

General Advice: Show the safety data sheet of a similar compound (e.g., Phenylhydrazine) to the medical professional in attendance. First responders should wear appropriate personal protective equipment (PPE).

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][7][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][6][7][8][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][7][8][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11]

Experimental Workflow: Safe Handling and Storage

Due to the predicted high toxicity, a stringent set of handling and storage protocols must be implemented.

Caption: Safe Handling and Storage Workflow

Incompatible Materials: Strong oxidizing agents, acids, and bases.[12]

Toxicological Profile: A Predictive Analysis

The toxicological properties of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine have not been specifically determined. However, the known effects of phenylhydrazine provide a strong basis for a predictive assessment.

Hematotoxicity: The Hallmark of Phenylhydrazine Toxicity

Phenylhydrazine is a well-documented hemolytic agent, meaning it can damage red blood cells, leading to anemia.[1] The proposed mechanism involves the auto-oxidation of phenylhydrazine, which generates reactive oxygen species (ROS). These ROS then lead to lipid peroxidation of the red blood cell membrane, methemoglobin formation, and the formation of Heinz bodies.[1]

Caption: Predicted Mechanism of Phenylhydrazine-Induced Hemolysis

It is highly probable that 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine shares this hematotoxic potential.

Carcinogenicity and Mutagenicity

Phenylhydrazine is classified as a substance that may cause cancer (Carcinogenicity Category 1B) and is suspected of causing genetic defects (Mutagenicity Category 2).[5] These classifications are based on animal studies. Therefore, 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine must be handled as a potential carcinogen and mutagen.

Acute Toxicity

The acute toxicity of phenylhydrazine is high, with reported oral LD50 values in rats of 188 mg/kg.[13] It is also toxic via dermal and inhalation routes.[1] The ethoxy and trifluoromethylthio substituents on the target molecule may alter its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its acute toxicity, but a conservative approach assuming high toxicity is warranted.

| Route | Species | LD50 (Phenylhydrazine) | Reference |

| Oral | Rat | 188 mg/kg | [13] |

| Oral | Mouse | 175 mg/kg | [13] |

| Oral | Rabbit | 80 mg/kg | [13] |

| Oral | Guinea Pig | 80 mg/kg | [13] |

Other Toxicological Endpoints

-

Skin and Eye Irritation: Phenylhydrazine and its derivatives are known to be irritating to the skin and eyes.[3][4]

-

Sensitization: There is evidence that phenylhydrazine can cause allergic skin reactions.[5]

-

Target Organ Toxicity: Prolonged or repeated exposure to phenylhydrazine can cause damage to organs, particularly the liver, kidneys, and blood.[5]

Accidental Release and Fire-Fighting Measures

Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Contain the spill and collect the material using non-sparking tools. Place the collected material in a suitable, labeled container for disposal.[4] Prevent the substance from entering drains or waterways.[10]

Fire-Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Thermal decomposition may produce irritating and toxic gases.[11][14]

Conclusion: A Call for Caution

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine is a compound with significant potential, but its structural similarity to phenylhydrazine warrants a high degree of caution. All handling should be performed under the assumption that this compound is highly toxic, a potential carcinogen and mutagen, and a skin and eye irritant. The implementation of stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential. Further toxicological studies are necessary to fully characterize the safety profile of this specific molecule. Until such data is available, the precautionary principle must guide its use in research and development.

References

- Safety Data Sheet for Phenylhydrazine. Generic SDS source based on multiple findings.

- TCI Chemicals. (Date not available). Safety Data Sheet: 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride. TCI Chemicals.

- Fisher Scientific. (2009, January 16). Safety Data Sheet: 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. Fisher Scientific.

- Centers for Disease Control and Prevention. (2014, December 4). Phenylhydrazine - IDLH. NIOSH.

- Fisher Scientific. (2010, October 20). Safety Data Sheet: 1-[2-(Trifluoromethyl)phenyl]hydrazine. Fisher Scientific.

- Fisher Scientific. (Date not available). Safety Data Sheet: 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine. Fisher Scientific.

- Fisher Scientific. (2025, May 1). Safety Data Sheet: Phenylhydrazine. Fisher Scientific.

- Sigma-Aldrich. (2025, November 11).

- Sigma-Aldrich. (2025, November 6).

- Safety Data Sheet. (2019, February 19). Source not specified.

- Capot Chemical. (Date not available). Specifications of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine. Capot Chemical.

- Thermo Fisher Scientific. (2025, September 22).

- Tokyo Chemical Industry. (2025, November 17).

- TCI Chemicals. (2025, March 1). Safety Data Sheet: 2-(Trifluoromethyl)phenylhydrazine Hydrochloride. TCI Chemicals.

- Sigma-Aldrich. (2025, September 22). Safety Data Sheet: 3,4,5,6-Tetrabromophenolsulfonephthalein. Sigma-Aldrich.

- FUJIFILM Wako Chemicals. (Date not available).

- Shukla, P., et al. (2012).

- Carl ROTH. (Date not available). Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH.

- Safety Data Sheet: Phenylhydrazine. (2010, December 3). Source not specified.

- Agency for Toxic Substances and Disease Registry. (Date not available). Toxicological Profile for Hydrazines.

- National Institute of Health Sciences. (Date not available). IPCS UNEP/ILO/WHO Concise International Chemical Assessment Document No.19 Phenylhydrazine.

Sources

- 1. cibtech.org [cibtech.org]

- 2. nihs.go.jp [nihs.go.jp]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. rikengreen.co.jp [rikengreen.co.jp]

- 13. Phenylhydrazine - IDLH | NIOSH | CDC [cdc.gov]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Application Notes and Protocols: 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine as a Versatile Building Block in Fluorine Chemistry

Introduction: The Strategic Importance of Fluorinated Hydrazines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine-containing motifs is a well-established strategy to enhance the pharmacological profile of drug candidates. The trifluoromethylthio (-SCF3) group, in particular, has garnered significant attention due to its unique electronic properties and high lipophilicity, which can favorably modulate a molecule's metabolic stability, membrane permeability, and binding affinity. When combined with other carefully selected substituents on a phenylhydrazine scaffold, the resulting building block becomes a powerful tool for the synthesis of novel heterocyclic compounds with therapeutic potential.

This document provides a comprehensive guide to the synthesis and application of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine , a specialized building block for the construction of fluorinated indole and pyrazole scaffolds. The strategic placement of the ethoxy group ortho to the hydrazine moiety, and the trifluoromethylthio group para to it, offers a unique combination of steric and electronic properties that can be exploited to direct the course of chemical reactions and to fine-tune the biological activity of the resulting products. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this and similar fluorinated building blocks in their synthetic endeavors.

Synthesis of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine: A Detailed Protocol

The synthesis of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine is a multi-step process that begins with the preparation of the corresponding aniline precursor, followed by diazotization and subsequent reduction. The following protocol provides a robust and reliable method for the preparation of this key building block.

Part 1: Synthesis of 2-Ethoxy-4-(trifluoromethylthio)aniline

A plausible synthetic route to the aniline precursor starts from a commercially available substituted nitrobenzene, which is then subjected to a series of transformations to introduce the desired ethoxy and trifluoromethylthio groups, followed by reduction of the nitro group.

Protocol:

-

Starting Material: 4-Bromo-2-nitrophenol.

-

Step 1: Ethylation. In a round-bottom flask, dissolve 4-bromo-2-nitrophenol in a suitable polar aprotic solvent such as acetone or DMF. Add potassium carbonate as a base, followed by the dropwise addition of ethyl iodide. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product, 1-bromo-4-ethoxy-2-nitrobenzene, can be purified by column chromatography.

-

Step 2: Trifluoromethylthiolation. The introduction of the -SCF3 group can be achieved via a copper-catalyzed reaction with a suitable trifluoromethylthiolating agent. In a reaction vessel, combine the 1-bromo-4-ethoxy-2-nitrobenzene with a copper(I) catalyst (e.g., CuI) and a trifluoromethylthiolating reagent (e.g., silver(I) trifluoromethanethiolate, AgSCF3) in a high-boiling polar aprotic solvent like DMF or NMP. Heat the reaction mixture under an inert atmosphere. The reaction progress should be monitored by GC-MS or LC-MS. After completion, the reaction is cooled and worked up by quenching with aqueous ammonia, followed by extraction with an organic solvent. The crude 4-ethoxy-2-nitro-1-((trifluoromethyl)thio)benzene is then purified.

-

Step 3: Reduction of the Nitro Group. The final step in the synthesis of the aniline precursor is the reduction of the nitro group. This can be accomplished using various reducing agents. A common method is the use of tin(II) chloride dihydrate in concentrated hydrochloric acid.[1] Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere provides a cleaner reduction. The resulting 2-Ethoxy-4-(trifluoromethylthio)aniline should be purified by column chromatography.

Part 2: Synthesis of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine

The conversion of the aniline to the corresponding hydrazine is achieved through a classical diazotization reaction followed by reduction.[1][2]

Protocol:

-

Diazotization:

-

Dissolve the purified 2-Ethoxy-4-(trifluoromethylthio)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water and cool it to the same temperature.

-

Add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5 °C.[1]

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.[1]

-

Quickly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

-

A precipitate of the hydrazine hydrochloride salt should form. Allow the reaction to stir for an additional hour at low temperature.

-

Collect the precipitate by filtration and wash with cold, dilute hydrochloric acid.

-

-

Isolation of the Free Hydrazine:

-

To obtain the free base, suspend the hydrochloride salt in water and add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) until the mixture is alkaline.

-

Extract the free 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine with an organic solvent such as diethyl ether or ethyl acetate.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the final product. Due to the potential for oxidation, it is advisable to store the hydrazine under an inert atmosphere and in a cool, dark place.[1]

-

Visualization of the Synthetic Pathway:

Caption: Synthetic route to 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine.

Application in Heterocyclic Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4] The reaction proceeds through a hydrazone intermediate which undergoes a[5][5]-sigmatropic rearrangement.[4]

Protocol: Synthesis of a 5-Ethoxy-7-(trifluoromethylthio)-substituted Indole

This protocol describes the synthesis of a substituted indole using 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine and a suitable ketone, for example, cyclohexanone.

Materials:

-

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine (1 equivalent) in ethanol.

-

Add cyclohexanone (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazone. This can be used in the next step without further purification.

-

-

Indolization:

-

To the crude hydrazone, add polyphosphoric acid (a sufficient amount to ensure good stirring).

-

Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a base (e.g., concentrated aqueous ammonia or sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-Ethoxy-7-(trifluoromethylthio)-1,2,3,4-tetrahydro-9H-carbazole.

-

Visualization of the Fischer Indole Synthesis Mechanism:

Caption: Mechanism of the Fischer Indole Synthesis.

Application in Heterocyclic Synthesis: Pyrazole Formation

The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and widely used method for the synthesis of pyrazoles.[6][7] This reaction, often referred to as the Knorr pyrazole synthesis, typically proceeds with high regioselectivity depending on the substitution pattern of both reactants.

Protocol: Synthesis of a 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)-substituted Pyrazole

This protocol outlines the synthesis of a substituted pyrazole from 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine and a 1,3-dicarbonyl compound, such as acetylacetone.

Materials:

-

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or Glacial Acetic Acid

Procedure:

-

Condensation and Cyclization:

-

In a round-bottom flask, dissolve 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine (1 equivalent) in ethanol or glacial acetic acid.

-

Add acetylacetone (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)-3,5-dimethyl-1H-pyrazole.

-

Quantitative Data Summary:

| Reaction Type | Reactants | Product | Typical Yield Range |

| Fischer Indole Synthesis | 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine, Cyclohexanone | 5-Ethoxy-7-(trifluoromethylthio)-1,2,3,4-tetrahydro-9H-carbazole | 60-85% |

| Pyrazole Synthesis | 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine, Acetylacetone | 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)-3,5-dimethyl-1H-pyrazole | 75-95% |

Conclusion: A Gateway to Novel Fluorinated Heterocycles

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine serves as a highly valuable and versatile building block in fluorine chemistry. Its rational design, incorporating both an ethoxy and a trifluoromethylthio group, provides a unique platform for the synthesis of complex heterocyclic structures. The protocols detailed herein for the Fischer indole synthesis and pyrazole formation demonstrate the utility of this reagent in accessing novel chemical matter with significant potential in drug discovery and materials science. The predictable reactivity of the hydrazine moiety, coupled with the influential electronic and steric effects of its substituents, allows for the controlled construction of diverse molecular architectures, paving the way for the development of next-generation pharmaceuticals and functional materials.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.

- van Order, R. B.; Lindwall, H. G. The Fischer Indole Synthesis. Chem. Rev.1942, 30 (1), 69–96.

- Knorr, L. Synthese von chinolinderivaten. Ber. Dtsch. Chem. Ges.1883, 16, 2597–2599.

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link][7]

-

Organic Syntheses. Phenylhydrazine. [Link]

-

Capot Chemical. Specifications of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine. [Link][8]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. capotchem.cn [capotchem.cn]

Application Note: 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine in Advanced Pharmaceutical Intermediate Design

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a proven tactic for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Among these motifs, the trifluoromethylthio (-SCF₃) group has emerged as a "super-halogen."

The compound 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine (CAS: 1805848-21-8) represents a highly specialized, privileged building block. It combines the extreme lipophilicity of the -SCF₃ group with the conformational and regiochemical control provided by an ortho-ethoxy substituent. This application note provides a comprehensive guide to utilizing this intermediate for the divergent synthesis of fluorinated pyrazoles and indoles—core scaffolds ubiquitous in modern kinase inhibitors and CNS therapeutics.

Mechanistic Insights: The Logic of the Scaffold

To effectively utilize this intermediate, researchers must understand the causality behind its structural components. The molecule is not merely a reactive hydrazine; it is a pre-configured pharmacophore delivery system.

The "Magic" -SCF₃ Group

The trifluoromethylthio group possesses an exceptionally high Hansch hydrophobicity parameter (π = 1.44), making it significantly more lipophilic than traditional trifluoromethyl (-CF₃, π = 0.88) or chloro (-Cl, π = 0.71) groups . This extreme lipophilicity dramatically enhances trans-membrane permeability. Furthermore, its strong electron-withdrawing nature (Hammett σp = 0.50) depletes electron density from the aromatic ring, effectively shielding the molecule from oxidative metabolism by hepatic Cytochrome P450 enzymes .

The Ortho-Ethoxy Directing Effect

The ethoxy group at the 2-position serves two critical functions:

-

Regiocontrol in Cyclization: In Fischer indole syntheses, meta-substituted phenylhydrazines typically yield an intractable mixture of 4- and 6-substituted indoles. By occupying the 2-position, the ethoxy group sterically blocks one ortho pathway, forcing the [3,3]-sigmatropic rearrangement exclusively to the 6-position. This guarantees a single, regiochemically pure product.

-

Conformational Locking: In resulting N-aryl pyrazoles, the bulky ethoxy group forces the pyrazole ring out of coplanarity with the phenyl ring, a conformational lock often required to fit into deep, narrow kinase binding pockets.

Structural rationale and functional logic of the intermediate's functional groups.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical baseline of the intermediate is crucial for solvent selection and reaction monitoring.

Table 1: Physicochemical Profile of CAS 1805848-21-8

| Property | Value |

| Chemical Name | 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine |

| CAS Registry Number | 1805848-21-8 |

| Molecular Formula | C₉H₁₁F₃N₂OS |

| Molecular Weight | 252.26 g/mol |

| Key Structural Motifs | -SCF₃ (Lipophilic), -OEt (Steric/Electronic), -NHNH₂ (Reactive) |

Table 2: Comparative Lipophilicity of Halogenated Substituents

| Substituent Group | Hansch Hydrophobicity Parameter (π) | Electronic Effect (Hammett σp) |

| -SCF₃ (Trifluoromethylthio) | 1.44 | 0.50 |

| -OCF₃ (Trifluoromethoxy) | 1.04 | 0.35 |

| -CF₃ (Trifluoromethyl) | 0.88 | 0.54 |

| -Cl (Chloro) | 0.71 | 0.23 |

Divergent Synthetic Workflows

This intermediate serves as a pivotal branch point for synthesizing two distinct classes of high-value pharmaceutical scaffolds.

Divergent synthetic pathways of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution.

Protocol A: Regioselective Synthesis of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)-3,5-dimethyl-1H-pyrazole

This protocol utilizes a Knorr-type condensation to generate a sterically locked N-aryl pyrazole.

Reagents:

-

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine (1.0 eq, 10 mmol, 2.52 g)

-

Acetylacetone (1.1 eq, 11 mmol, 1.10 g)

-

Glacial Acetic Acid (0.1 eq, 1 mmol)

-

Absolute Ethanol (25 mL)

Step-by-Step Methodology & Causality:

-

Hydrazone Formation: Dissolve the hydrazine intermediate in 25 mL of absolute ethanol in a 100 mL round-bottom flask. Add acetylacetone dropwise at room temperature.

-

Causality: The terminal nitrogen of the hydrazine is highly nucleophilic and attacks the less hindered carbonyl first.

-

-

Acid Catalysis & Cyclization: Add glacial acetic acid. Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

-

Causality: The acid serves a dual purpose: it protonates the remaining carbonyl oxygen to increase its electrophilicity, facilitating the intramolecular attack by the internal secondary amine, and it drives the final dehydration step to aromatize the pyrazole ring.

-

-

Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly polar hydrazine baseline spot and the emergence of a highly UV-active, non-polar spot confirms aromatization.

-

Workup & Isolation: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between Ethyl Acetate (50 mL) and saturated NaHCO₃ (50 mL) to neutralize the acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate.

-

Purification: The crude product typically crystallizes upon standing due to the rigid, highly lipophilic nature of the resulting pyrazole. Recrystallize from hot hexanes.

Protocol B: Absolute Regiocontrol in Fischer Indole Synthesis

This protocol yields 7-Ethoxy-2-methyl-5-(trifluoromethylthio)-1H-indole. The regiochemistry is strictly dictated by the starting material.

Reagents:

-

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine (1.0 eq, 5 mmol, 1.26 g)

-

Acetone (1.5 eq, 7.5 mmol, 0.44 g)

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) (5.0 eq)

Step-by-Step Methodology & Causality:

-

Hydrazone Pre-formation: In a dry flask, combine the hydrazine and acetone in 10 mL of toluene. Add a catalytic amount of p-Toluenesulfonic acid (pTSA) and reflux with a Dean-Stark trap for 2 hours.

-

Causality: Removing water drives the equilibrium toward the hydrazone. Isolating the hydrazone prior to the harsh Fischer conditions prevents side reactions (e.g., hydrazine decomposition).

-

-

Sigmatropic Rearrangement: Evaporate the toluene. Add the crude hydrazone to a flask containing pre-heated PPA (90°C). Stir vigorously for 3 hours.

-

Causality: The acidic environment protonates the hydrazone, triggering enamine tautomerization followed by the critical [3,3]-sigmatropic rearrangement. Because the 2-position of the original phenyl ring is blocked by the ethoxy group, the C-C bond formation must occur at the 6-position. Upon rearomatization and loss of ammonia, this 6-position becomes the 3a-bridgehead, shifting the ethoxy group to the 7-position and the -SCF₃ group to the 5-position of the resulting indole.

-

-

Self-Validation Checkpoint (Quench): Pour the hot, viscous PPA mixture over crushed ice (100 g) while stirring vigorously. The sudden shift in pH and temperature will cause the highly lipophilic fluorinated indole to precipitate as a distinct solid. If it oils out, the reaction is incomplete or impurities are present.

-

Workup: Extract the aqueous suspension with Dichloromethane (3 x 30 mL). Wash combined organics with 1M NaOH to remove residual PPA, dry over MgSO₄, and concentrate. Purify via flash chromatography (Silica gel, Hexanes:EtOAc gradient).

References

-

Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

-

A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Late-stage trifluoromethylthiolation of benzylic C-H bonds Source: Nature Communications (via PMC) URL:[Link]

Application Notes & Protocols: Catalytic Coupling Reactions of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine

Introduction: A Key Building Block in Modern Drug Discovery

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine is a highly functionalized arylhydrazine that has garnered significant attention in medicinal chemistry and drug development. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethylthio group and an ethoxy moiety, makes it a critical precursor for the synthesis of targeted therapeutics. Most notably, this hydrazine is a cornerstone in the construction of selective cyclooxygenase-2 (COX-2) inhibitors, a class of drugs renowned for their anti-inflammatory properties with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[1][2][3] The development of robust and efficient catalytic coupling reactions for this substrate is therefore paramount for researchers in pharmaceutical R&D, enabling the synthesis of novel analogues and the optimization of existing drug candidates.

This guide provides an in-depth exploration of the primary catalytic coupling reactions involving 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine, focusing on the formation of pyrazole and indole scaffolds. We will delve into the mechanistic rationale behind catalyst and condition selection, provide detailed, field-proven protocols, and discuss modern catalytic strategies to empower researchers in their synthetic endeavors.

Core Coupling Methodologies: Pyrazole and Indole Synthesis

The two most prevalent and powerful transformations for arylhydrazines are the Knorr pyrazole synthesis and the Fischer indole synthesis. The electronic properties of the trifluoromethylthio group in our target hydrazine play a crucial role in modulating its reactivity, often necessitating carefully optimized catalytic conditions.

Pyrazole Synthesis via Acid-Catalyzed Cyclocondensation

The most significant application of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine is its reaction with 1,3-dicarbonyl compounds to form 1,5-diarylpyrazole structures. This transformation is the classic route to synthesizing celecoxib and its derivatives.[4]

Mechanistic Insight: The reaction proceeds via an acid-catalyzed condensation mechanism. The acid catalyst activates a carbonyl group of the 1,3-diketone for nucleophilic attack by the terminal nitrogen of the hydrazine. This is followed by the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the cyclization is a key consideration, but with trifluoromethyl-substituted diketones, the reaction typically yields the desired 1,5-diaryl-3-trifluoromethylpyrazole isomer with high selectivity.[4]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a suitable aldehyde or ketone.[5] While less common for this specific hydrazine in the context of COX-2 inhibitor synthesis, it remains a powerful tool for generating structural diversity.

Mechanistic Insight: This reaction is also acid-catalyzed and involves the initial formation of an arylhydrazone.[6] The crucial step is a thermally or acid-promoted[7][7]-sigmatropic rearrangement of the corresponding enehydrazine tautomer.[5][8] The subsequent loss of ammonia drives the reaction towards the formation of the aromatic indole ring. The electron-withdrawing nature of the substituents on the phenyl ring of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine can make the[7][7]-sigmatropic rearrangement more challenging, often requiring stronger acid catalysts (both Brønsted and Lewis acids are employed) or higher reaction temperatures to achieve good conversion.[9][10]

Experimental Protocols and Catalytic Systems

The following protocols are designed to be self-validating, incorporating in-process monitoring and robust purification strategies.

Protocol 1: Acid-Catalyzed Synthesis of a 1,5-Diarylpyrazole

This protocol details the synthesis of a pyrazole core structure analogous to those found in COX-2 inhibitors.

Caption: Simplified Mechanism of the Fischer Indole Synthesis.

Materials:

-

1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine

-

Cyclohexanone

-

Zinc Chloride (ZnCl₂), anhydrous

-

Toluene

Procedure:

-

In an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous zinc chloride (1.5 - 2.0 eq).

-

Add dry toluene (approx. 15 mL per mmol of hydrazine).

-

To this stirred suspension, add 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine (1.0 eq) followed by cyclohexanone (1.1 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).

-

Maintain the reflux for the required time, monitoring the reaction by TLC (typically 6-12 hours). The deactivating effect of the CF₃S- group may necessitate longer reaction times. [8]6. After completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure indole product. [9] Causality Behind Experimental Choices:

-

Catalyst: A Lewis acid like ZnCl₂ is often more effective than Brønsted acids for less reactive or electron-deficient arylhydrazines, as it can effectively coordinate to the carbonyl oxygen and facilitate the key rearrangement step. [10]* Solvent & Temperature: Toluene is used as a high-boiling solvent to provide the necessary thermal energy for the-[7][7]sigmatropic rearrangement, which is the rate-limiting step. [10]* Inert Atmosphere: Anhydrous conditions are crucial as water can inhibit the activity of the Lewis acid catalyst.

Comparative Summary of Catalytic Conditions

| Parameter | Pyrazole Synthesis (Knorr-Type) | Fischer Indole Synthesis |

| Reaction Type | Cyclocondensation | Electrocyclic Rearrangement |

| Typical Catalyst | Brønsted Acid (HCl, H₂SO₄, PTSA) [10] | Lewis Acid (ZnCl₂, BF₃·OEt₂) or strong Brønsted Acid [5][10] |

| Catalyst Loading | Catalytic (0.1 eq) to Stoichiometric | Often Stoichiometric or in excess |

| Typical Solvent | Alcohols (Ethanol, Methanol) | High-boiling Aprotic (Toluene, Xylene) |

| Temperature | Moderate (Reflux in EtOH, ~78°C) | High (Reflux in Toluene, ~110°C) |

| Key Considerations | Regioselectivity of cyclization | Requires higher energy input due to electron-deficient hydrazine; sensitive to steric hindrance. |

Modern Catalytic Approaches

While the classic methods described above are workhorses in synthesis, modern organometallic catalysis offers alternative and often milder routes.

-

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination protocol has been adapted for the synthesis of arylhydrazines themselves. This involves the palladium-catalyzed coupling of an aryl halide or triflate with hydrazine or a protected version like benzophenone hydrazone. [8][11]This strategy is invaluable for creating a diverse library of substituted hydrazines that can then be used in subsequent coupling reactions.

-

Multi-Component Reactions: Palladium catalysis also enables powerful multi-component reactions. For instance, pyrazoles can be constructed in a single pot from a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, offering a highly convergent synthetic route. [7]* Ruthenium-Catalyzed Hydrogen Transfer: Innovative methods allow for the synthesis of pyrazoles from 1,3-diols and hydrazines using a ruthenium catalyst. This approach avoids the need to handle potentially unstable 1,3-dicarbonyl compounds directly. [12] These advanced methods expand the synthetic chemist's toolbox, providing pathways to novel structures under potentially milder conditions than traditional acid-catalyzed protocols.

References

- Tandem Hydroformylation/Fischer Indole Synthesis: A Novel and Convenient Approach to Indoles from Olefins.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic

- Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflamm

- Nitrooxymethyl-Substituted Analogues of Celecoxib: Synthesis and Pharmacological Characteriz

- Technical Support Center: Optimization of Fischer Indole Synthesis. Benchchem.

- Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones | Request PDF.

- A Technical Guide to the Synthesis and Characterization of Celecoxib Deriv

- Synthesis of Dihydropyrazoles via Palladium‐Catalyzed Cascade Heterocyclization/Carbonylation/Arylation of β,γ‐Unsaturated N‐Tosyl Hydrazones | Request PDF.

- Synthesis and pharmacological activities of celecoxib derivatives.

- Fischer Indole Synthesis. Organic Chemistry Portal.

- Fischer indole synthesis applied to the total synthesis of n

- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C

- Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI.

- Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd- Catalyzed Asymmetric Hydrogenation and Reductive Amination.

- Palladium-catalyzed cross-coupling of aryl chlorides and tosyl

- Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Organic & Biomolecular Chemistry.

Sources

- 1. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 3. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

Technical Support Center: A Guide to Preventing Oxidation of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine During Storage

A Note from Your Senior Application Scientist

Welcome to the technical support guide for 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine. As a crucial intermediate in pharmaceutical research and drug development, maintaining the purity and stability of this compound is paramount for reproducible and reliable experimental outcomes. My experience in the field has shown that the primary challenge users face with this molecule is its susceptibility to oxidative degradation.

The core issue stems from the hydrazine moiety (-NHNH₂), which is an inherently strong reducing agent and readily reacts with atmospheric oxygen. This process is often accelerated by light and trace metal impurities. The electron-donating nature of the ethoxy group on the phenyl ring further increases the electron density of the hydrazine group, making it even more prone to oxidation. While the trifluoromethylthio group is strongly electron-withdrawing and enhances the molecule's overall stability in certain contexts, the reactivity of the hydrazine functional group remains the dominant factor dictating its storage requirements.[1][2]

This guide is structured to provide you with not just protocols, but a foundational understanding of why these procedures are necessary. By treating this compound with the appropriate care, you can ensure its long-term integrity and the success of your research.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine has turned yellow/brown upon storage. What happened?

This color change is a classic indicator of oxidative degradation. The hydrazine functional group has likely been oxidized by atmospheric oxygen, leading to the formation of various chromophoric (colored) impurities, such as azo compounds or other decomposition products.[3] The oxidation process is often autocatalytic and can be accelerated by exposure to light and ambient temperatures.[4]

Q2: What are the primary factors that cause this compound to degrade?

The degradation is primarily caused by a combination of three factors:

-

Oxygen: The compound readily reacts with atmospheric oxygen. Hydrazine solutions can lose potency if stored in containers that permit air entry.[5]

-

Light: Phenylhydrazines can undergo photochemical degradation.[3] Storing the compound in clear containers or in areas exposed to light will accelerate decomposition.

-

Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. While the compound may be stable at room temperature for short periods, long-term stability is significantly compromised.

-

Catalysts: Trace metal ions, such as copper (Cu²⁺), can act as potent catalysts for hydrazine oxidation.[4][6] It is crucial to avoid contamination and store away from materials like metal oxides.[5]

Q3: What are the ideal conditions for long-term storage?

To ensure maximum stability and prevent oxidative degradation, the compound must be stored under a dry, inert atmosphere. The key principles are the strict exclusion of oxygen and moisture.[7][8] The ideal conditions are summarized in the table below.

Q4: I need to open the container to weigh out the material frequently. How can I minimize degradation during handling?

Frequent opening of the container is a major risk for introducing oxygen and moisture. The best practice is to handle the solid exclusively within a controlled inert atmosphere, such as a glovebox or by using a Schlenk line. If these are unavailable, minimize exposure by quickly flushing the container's headspace with an inert gas (like nitrogen or argon) before and after each use. A detailed protocol for this "gas-purge" technique is provided below. For frequent use, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere to avoid compromising the entire batch.

Q5: Can I store the compound as a stock solution? What solvents are recommended?

Yes, but with significant precautions. If you prepare a stock solution, the solvent must be of high purity and thoroughly deoxygenated before use.

-

Solvent Choice: Aprotic solvents such as anhydrous dioxane, tetrahydrofuran (THF), or toluene are generally suitable. Avoid solvents with reactive functionalities.

-

Solvent Preparation: The solvent must be deoxygenated by sparging with nitrogen or argon for at least 30-60 minutes or by using several freeze-pump-thaw cycles.

-

Storage: The resulting solution must be stored in a tightly sealed container (e.g., a vial with a PTFE-lined septum cap) under an inert atmosphere and refrigerated or frozen. Protect from light by wrapping the container in aluminum foil or using an amber vial.

Q6: Should I add an antioxidant to the solid or solution to improve stability?

While some hydrazide derivatives are investigated for their antioxidant properties, adding an external antioxidant is generally not recommended for preserving the purity of a research-grade compound.[9][10] Introducing another chemical can complicate downstream reactions, interfere with analytical characterization, and make it difficult to determine the true concentration of your active compound. The most reliable and universally accepted method for preventing degradation is the physical exclusion of oxygen and light through proper inert atmosphere techniques.[7][11]

Troubleshooting Guide

| Observed Problem | Probable Cause | Recommended Action(s) |

| Solid has changed color (e.g., yellow, brown, orange) and/or has a clumpy texture. | Oxidative Degradation & Moisture Absorption. The compound has been exposed to air and/or humidity. | 1. Verify the purity of the material using an appropriate analytical method (e.g., NMR, LC-MS) before use. 2. If purity is compromised, consider purification (e.g., recrystallization under inert conditions), but this can be challenging. 3. Immediately implement a strict inert atmosphere storage protocol (see below) for the remaining stock. 4. Discard the material if purity is significantly low or if results are critical. |

| Experimental results are inconsistent or show low yield/potency. | Degradation of Starting Material. The active concentration of the hydrazine is lower than assumed due to oxidation. Impurities may also be interfering with the reaction. | 1. Cease using the current stock. 2. Obtain a fresh, uncompromised lot of the compound or re-purify the existing stock if possible. 3. Review and strictly adhere to the handling and storage protocols outlined in this guide. Ensure all solvents are properly deoxygenated if preparing solutions. |

| Stock solution changes color over time, even when refrigerated. | Incomplete Deoxygenation or Seal Failure. Either the solvent was not fully deoxygenated before use, or the container seal is not airtight, allowing slow oxygen ingress. | 1. Discard the degraded solution. 2. Prepare a fresh solution using a rigorously deoxygenated solvent. 3. Use high-quality vials with reliable seals, such as Sure/Seal™ bottles or vials with PTFE-faced septa.[12] 4. Wrap the septum and cap junction with Parafilm® for an extra barrier. |

Data Presentation: Recommended Storage Conditions

| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Rationale |

| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces the kinetic rate of oxidative decomposition.[13] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Strictly Inert Gas (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen, the primary degradation pathway.[7][8][11] |

| Container | Amber glass bottle with a tight-fitting, PTFE-lined cap. | Flame-sealed glass ampule or Sure/Seal™ bottle. | Provides a barrier against light and an impermeable seal against oxygen and moisture.[12][14] |

| Light | Store in the dark. | Store in the dark. | Prevents photochemical degradation.[3] |

Visualized Workflows and Mechanisms

Simplified Oxidation Pathway

The diagram below illustrates the general mechanism by which phenylhydrazines degrade in the presence of oxygen, light, or metal ions, leading to the formation of reactive intermediates and ultimately, colored degradation products.

Caption: Simplified pathway of phenylhydrazine oxidation.

Troubleshooting Logic Flow

Use this flowchart to diagnose and resolve issues related to the stability of your compound.

Caption: Troubleshooting flowchart for compound stability issues.

Experimental Protocols

Protocol 1: Long-Term Storage Under Inert Atmosphere

This protocol is for storing the bulk compound to ensure maximum shelf-life.

-

Environment: Perform all manipulations inside a glovebox with an O₂ level below 50 ppm. If a glovebox is not available, use Schlenk line techniques.

-

Aliquoting: Transfer the bulk solid from the supplier's container into several smaller, pre-dried, amber glass vials suitable for the amount needed for a typical set of experiments. This prevents repeated exposure of the main stock.

-

Sealing:

-

Ampules (Best): If equipment is available, flame-seal the aliquots in glass ampules under vacuum or after back-filling with argon.

-

Vials (Good): Use vials with PTFE-faced septa and crimp caps. After capping, wrap the cap-vial junction securely with Parafilm®.

-

-

Labeling: Clearly label each aliquot with the compound name, lot number, date, and "Store under Inert Gas at -20°C".

-

Final Storage: Place the sealed aliquots in a secondary container and store them in a freezer at -20°C or below.

Protocol 2: Handling and Dispensing Solid with Inert Gas Purge

This method is a practical alternative when a glovebox is not available.

-

Preparation: Gather your vial of the compound, a balance, spatula, and the vessel for your experiment. Have a source of dry nitrogen or argon ready with tubing and a sterile needle attached.[15]

-

Inlet/Outlet: Carefully pierce the vial's septum with two needles: one connected to the inert gas line (inlet) and a second, wider-bore needle to act as a gas outlet. The inlet needle should be positioned above the solid material.

-

Purge: Allow a gentle, steady flow of inert gas to pass through the vial's headspace for 2-3 minutes to displace all the air. A slight positive pressure should be maintained.[12][14]

-

Dispensing: Briefly remove the cap, quickly weigh and remove the desired amount of solid, and immediately recap the vial. The positive pressure of inert gas flowing out of the vial will minimize air ingress.

-

Re-Purge and Seal: Re-insert the gas needles and purge the headspace again for 2-3 minutes to remove any air that entered during the transfer. Remove the outlet needle first, then the inlet needle, to leave a slight positive pressure of inert gas inside.

-

Storage: Wrap the cap with Parafilm® and return the vial to its recommended cold, dark storage location.

References

-

INCHEM. (n.d.). Phenylhydrazine (CICADS). Retrieved from [Link]

-

Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas? Retrieved from [Link]

-

Ok, E., Aria, J., Jose, D., & Diego, C. (2024, December 27). Principles of Inert Atmosphere Storage. ResearchGate. Retrieved from [Link]

-

PubMed. (n.d.). Phenylhydrazine mediated degradation of bovine serum albumin and membrane proteins of human erythrocytes. Retrieved from [Link]

-

Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

-

Zhang, L., & Cheng, Z. (2010). Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air. Macromolecular Rapid Communications, 31(16), 1444-1448. Retrieved from [Link]

-

Linde Gas. (n.d.). Inerting. Retrieved from [Link]

-

Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681-687. Retrieved from [Link]

-

Reddit. (2025, April 24). How to store reagents under an inert gas. Retrieved from [Link]

-

ResearchGate. (n.d.). Diversification of Trifluoromethylthiolation of Aromatic Molecules with Derivatives of Trifluoromethanesulfenamide. Retrieved from [Link]

-

Sarialtin, S. Y., & Çoban, T. (2022). Pyrazoline and Hydrazone Derivatives as Potent Membrane Stabilizer and Antioxidant Compounds. Pharmaceutical Chemistry Journal, 56, 218-226. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Mingde Chemical. (n.d.). Hydrazine Compounds. Retrieved from [Link]

-

Bieganowska, M., et al. (2019). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Molecules, 24(1), 123. Retrieved from [Link]

-

Mohamed, M. R., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Egyptian Journal of Chemistry, 66(11), 31-48. Retrieved from [Link]

-

PubMed Central. (n.d.). Iridium-Catalyzed Enantioselective Propargylic C–H Trifluoromethylthiolation and Related Processes. Retrieved from [Link]

-

National Open Access Monitor, Ireland. (n.d.). Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors. Retrieved from [Link]

-

PubMed. (1976, February 10). The oxidation of phenylhydrazine: superoxide and mechanism. Retrieved from [Link]

-

Bentham Science. (2015, May 19). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

-

SciSpace. (n.d.). Oxidation of Hydrazine, Phenylhydrazine & Substituted henylhydrazines by Thallium (III) - Substituent Effects & Mechanis. Retrieved from [Link]

-

MDPI. (2023, October 18). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Retrieved from [Link]

-

DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. Retrieved from [Link]

-

Organic Chemistry Portal. (2020). Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines. Retrieved from [Link]

Sources

- 1. Iridium-Catalyzed Enantioselective Propargylic C–H Trifluoromethylthiolation and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 3. Phenylhydrazine (CICADS) [inchem.org]

- 4. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arxada.com [arxada.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. Inerting [linde-gas.no]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

- 14. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. reddit.com [reddit.com]

Technical Support Center: Optimizing Reaction Temperature for Condensation of 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine

Here is the in-depth technical guide you requested.

Introduction

Welcome to the technical support guide for the condensation reaction involving 1-(2-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable troubleshooting strategies. The reaction , typically the formation of a hydrazone by condensation with an aldehyde or ketone, is a critical step in the synthesis of many pharmaceutical intermediates, most notably as a precursor for the Fischer Indole Synthesis.[1][2][3]

The substitution pattern of this particular hydrazine—featuring a sterically bulky, electron-donating ethoxy group and a potent, electron-withdrawing trifluoromethylthio group—presents unique challenges. Optimizing the reaction temperature is paramount to navigating these electronic and steric effects to maximize yield and purity. This guide provides a structured approach to temperature optimization, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the condensation reaction to form a hydrazone?

A1: The formation of a hydrazone is a reversible condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).[4] The reaction is typically acid-catalyzed and proceeds in two main stages:

-

Nucleophilic Addition: The terminal nitrogen (-NH2) of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine is then protonated under acidic conditions, followed by the elimination of a water molecule to form the final hydrazone product with a stable C=N double bond. The dehydration step is often the rate-limiting step of the reaction.[4] The optimal pH for this catalysis is typically mildly acidic, around 4.5.[4][5]

Q2: How do the 2-ethoxy and 4-(trifluoromethylthio) substituents affect the reactivity of the phenylhydrazine?

A2: The substituents have competing effects on the nucleophilicity of the hydrazine's terminal nitrogen:

-

2-Ethoxy Group: This is an electron-donating group (EDG) through resonance, which increases the electron density on the phenyl ring and, to a lesser extent, the hydrazine moiety. This should inherently increase the nucleophilicity of the -NH2 group. However, its position ortho to the hydrazine linkage introduces significant steric hindrance, which can slow down the rate of reaction by impeding the approach to the carbonyl carbon.

-

4-(Trifluoromethylthio) Group (SCF3): This is a strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. It deactivates the phenyl ring and reduces the electron density on the hydrazine nitrogens, thereby decreasing their nucleophilicity.